molecular formula C11H22O2 B8670104 5-Hydroxy-2,2,6,6-tetramethyl-3-heptanone

5-Hydroxy-2,2,6,6-tetramethyl-3-heptanone

Cat. No. B8670104
M. Wt: 186.29 g/mol
InChI Key: RCCXZJRKQOWRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,2,6,6-tetramethyl-3-heptanone is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-2,2,6,6-tetramethyl-3-heptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2,2,6,6-tetramethyl-3-heptanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Hydroxy-2,2,6,6-tetramethyl-3-heptanone

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylheptan-3-one

InChI

InChI=1S/C11H22O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h8,12H,7H2,1-6H3

InChI Key

RCCXZJRKQOWRTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pinacolone (10 g, 100 mmol, 1), in anhydrous THF (500 mL), at −78° C. a 2.0 M solution of lithium diisopropylamide (LDA) in hexane (60 mL, 120 mmol) over a period of 30 min. The reaction was stirred at −78° C. for another 30 min. To the resulting white suspension pivalaldehyde (10.9 mL, 100 mmol) was added drop-wise via syringe and the reaction continued for another 12 hrs at room temperature. The reaction was quenched by adding 10 mL of water. Approximately 80% THF was removed and the mixture was then poured into saturated aqueous solution of NH4Cl. The aqueous layer was extracted twice with diethyl ether (200 mL) and the organic layer was washed with plenty of water. The organic layer was then dried over MgSO4 and concentrated to give a crude yellow solid of β-hydroxy ketone (17.2 g, 95%, (2)). The crude product was recrystallized from hexane to give pure white solid with a yield of 81%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Yield
95%

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